molecular formula C₁₅H₂₄Cl₂N₂ B560137 ORY-1001(trans) CAS No. 1431326-61-2

ORY-1001(trans)

カタログ番号 B560137
CAS番号: 1431326-61-2
分子量: 303.27
InChIキー: UCINOBZMLCREGM-RNNUGBGQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

ORY-1001(trans) has been shown to induce H3K4me2 accumulation on KDM1A target genes . This suggests that it interacts with these genes and modifies their methylation status, which is a key chemical reaction involved in its mechanism of action.

科学的研究の応用

1. Treatment of Acute Leukemia

  • Application Summary: ORY-1001 is a highly potent and selective inhibitor of KDM1A/LSD1, a key regulator of stem cell potential in acute myeloid leukemia (AML). It induces differentiation of leukemic cells in cell lines, primary AML samples, and AML patients .
  • Methods of Application: ORY-1001 is administered to AML patients and its effects are studied in cell lines, primary AML samples, and AML patients. The drug induces H3K4me2 accumulation on KDM1A target genes, leading to blast differentiation and reduction of leukemic stem cell capacity .
  • Results/Outcomes: ORY-1001 has shown to decrease leukemic growth and prolong survival of mouse models of acute leukemia. It exhibits potent synergy with standard-of-care drugs and selective epigenetic inhibitors, reduces growth of an AML xenograft model, and extends survival in a mouse PDX (patient-derived xenograft) model of T cell acute leukemia .

2. Treatment of Triple Negative Breast Cancer

  • Application Summary: ORY-1001 has been found to inhibit proliferation and promote apoptosis of triple negative breast cancer (TNBC) cells by inactivating the androgen receptor .
  • Methods of Application: ORY-1001 is administered to TNBC cells and its effects are studied. The drug is found to reduce the level of androgen receptor in BC cells .
  • Results/Outcomes: ORY-1001 treatment has been found to restrain the proliferation while enhancing the apoptosis of BC cells. This is accompanied by the change of proliferation- and apoptosis-related proteins expression .

3. Drug Discovery

  • Application Summary: ORY-1001(trans) is a versatile chemical compound used in scientific research. With its unique properties, it has found applications in various fields.
  • Methods of Application: ORY-1001(trans) is used in various experimental procedures in the field of drug discovery. The specific methods of application or experimental procedures depend on the particular study.

4. Human Pharmacokinetics and Safety Study

  • Application Summary: A phase I study was conducted to assess the safety and tolerability of ORY-1001 in humans .
  • Methods of Application: The study involved administering ORY-1001 to human subjects and monitoring them for any adverse effects. The pharmacokinetics of ORY-1001 in humans were also characterized .

5. Drug Discovery

  • Application Summary: ORY-1001(trans) is a versatile chemical compound used in scientific research. With its unique properties, it has found applications in various fields.
  • Methods of Application: ORY-1001(trans) is used in various experimental procedures in the field of drug discovery. The specific methods of application or experimental procedures depend on the particular study.

6. Human Pharmacokinetics and Safety Study

  • Application Summary: A phase I study was conducted to assess the safety and tolerability of ORY-1001 in humans .
  • Methods of Application: The study involved administering ORY-1001 to human subjects and monitoring them for any adverse effects. The pharmacokinetics of ORY-1001 in humans were also characterized .

将来の方向性

ORY-1001(trans) is currently being evaluated in clinical trials for patients with leukemia and solid tumors . The results of these trials will provide valuable insights into the safety, efficacy, and potential therapeutic applications of ORY-1001(trans). Furthermore, ORY-1001(trans) exhibits potent synergy with standard-of-care drugs and selective epigenetic inhibitors, which suggests potential for combination therapies .

特性

IUPAC Name

4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.2ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;;/h1-5,12-15,17H,6-10,16H2;2*1H/t12?,13?,14-,15+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCINOBZMLCREGM-RNNUGBGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iadademstat dihydrochloride

CAS RN

1431303-72-8
Record name Iadademstat dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1431303728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IADADEMSTAT DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G02YXY861Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2
Citations
L Zhao, YT Duan, P Lu, ZJ Zhang… - Current Topics in …, 2018 - ingentaconnect.com
Epigenetics is defined as the stable and heritable alternations in gene expression without changing the DNA nucleotide sequence. The initiation and progression of cancer result from …
Number of citations: 43 www.ingentaconnect.com
I vitro Activity, I vivo Activity
Number of citations: 0

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。